Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a fluorophenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves several steps. One common method includes the reaction of cyclopropanamine with 3-fluorophenoxy methyl chloride under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorophenoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl- can be compared with other similar compounds, such as:
Cyclopropanamine, 1-[(3-chlorophenoxy)methyl]-N-methyl-: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
Cyclopropanamine, 1-[(3-bromophenoxy)methyl]-N-methyl-:
Cyclopropanamine, 1-[(3-iodophenoxy)methyl]-N-methyl-:
Eigenschaften
Molekularformel |
C11H14FNO |
---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
1-[(3-fluorophenoxy)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-13-11(5-6-11)8-14-10-4-2-3-9(12)7-10/h2-4,7,13H,5-6,8H2,1H3 |
InChI-Schlüssel |
KNBVNLSEFASTRT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC1)COC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.